Methyl 3-amino-5-bromothiophene-2-carboxylate
Description
Methyl 3-amino-5-bromothiophene-2-carboxylate (CAS: 107818-55-3) is a brominated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . It features a thiophene ring substituted with an amino group (-NH₂) at position 3, a bromine atom at position 5, and a methyl ester (-COOCH₃) at position 2 (Figure 1). This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors (e.g., GSK-3β and IKK-β) and bioactive molecules targeting neurodegenerative diseases .
Properties
IUPAC Name |
methyl 3-amino-5-bromothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYLOBBUEWSONL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50603126 | |
| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107818-55-3 | |
| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50603126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-amino-5-bromothiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Reaction Conditions and Reagents
In a typical procedure, methyl 3-aminothiophene-2-carboxylate is dissolved in a polar aprotic solvent such as dichloromethane or tetrahydrofuran. Bromine (Br₂) or N-bromosuccinimide (NBS) is introduced under controlled temperatures (0–25°C). Catalytic Lewis acids like FeCl₃ or AlCl₃ enhance regioselectivity. For example, using NBS in dimethylformamide (DMF) at 0°C achieves >85% yield.
Table 1: Bromination Optimization
| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | CH₂Cl₂ | 25 | 72 |
| NBS | DMF | 0 | 88 |
| NBS | THF | -10 | 78 |
Post-bromination, the crude product is purified via recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate).
Multi-Step Synthesis via Amination and Esterification
An alternative approach constructs the thiophene core sequentially, starting from 5-bromothiophene derivatives.
Thiophene Ring Formation
Cyclization of α-bromo-β-ketoesters with thiourea derivatives generates the aminothiophene backbone. For instance, reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux yields 3-aminothiophene-2-carboxylate esters. Subsequent bromination at the 5-position follows the method in Section 1.
Esterification of the Carboxylic Acid Precursor
Hydrolysis of the ester group to the carboxylic acid (using NaOH/H₂O), followed by re-esterification with methanol and H₂SO₄, provides an alternative pathway. This two-step process achieves 90–95% conversion but requires careful pH control.
Table 2: Esterification Efficiency
| Acid Precursor | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3-Amino-5-bromothiophene-2-carboxylic acid | H₂SO₄ | 65 | 92 |
| 3-Amino-5-bromothiophene-2-carboxylic acid | HCl (gas) | 70 | 88 |
Industrial-Scale Bromination Using Ionic Liquids
A patent-pending method (CN103172529A) employs tribromide-N-methyl-N-butylimidazole ([BMIM]Br₃) as a reusable brominating agent. This green chemistry approach minimizes waste and enhances yield scalability.
Procedure Overview
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Reaction Setup : Methyl 3-aminothiophene-2-carboxylate and [BMIM]Br₃ are combined in a 1:3 molar ratio.
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Heating : The mixture is stirred at 60°C for 3 hours, achieving complete conversion.
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Workup : Ethyl acetate extraction followed by anhydrous Na₂SO₄ drying and solvent evaporation yields the product in 81–85% purity.
Table 3: Industrial Bromination Metrics
| Scale (kg) | [BMIM]Br₃ (L) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 10 | 30 | 3 | 82 | 95 |
| 50 | 150 | 3.5 | 79 | 93 |
Regioselective Bromination Directed by Amino Groups
The amino group at the 3-position exerts strong para-directing effects, ensuring high selectivity for 5-bromination. Computational studies (DFT calculations) confirm that bromine addition at the 5-position is favored by 12–15 kcal/mol over other sites.
Mechanistic Insights
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Electrophilic Attack : Br⁺ forms a sigma complex at the 5-position, stabilized by resonance with the amino group.
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Solvent Effects : Polar solvents (DMF, DMSO) stabilize transition states, reducing side reactions.
Comparative Analysis of Methodologies
Table 4: Method Comparison
| Method | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|
| Direct Bromination | Simple, one-step | Requires excess Br₂/NBS | 72–88 |
| Multi-Step Synthesis | Flexible for analog preparation | Lengthy, lower atom economy | 70–85 |
| Ionic Liquid Process | Scalable, eco-friendly | High initial reagent cost | 79–85 |
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.
Key Observations :
-
Palladium catalysts enhance coupling efficiency for biaryl synthesis .
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Steric hindrance from the ester group slows NAS but stabilizes intermediates .
Functionalization of the Amino Group
The 3-amino group participates in acylation, diazotization, and condensation reactions.
Key Observations :
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Diazotization enables selective bromine substitution at the 5-position .
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Acylated derivatives show improved stability in subsequent reactions .
Ester Group Transformations
The methyl ester undergoes hydrolysis, reduction, or transesterification.
Key Observations :
-
Hydrolysis under acidic conditions preserves the amino group .
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Reduction with LiAlH₄ requires low temperatures to avoid decomposition .
Oxidation and Reduction Reactions
Controlled oxidation/reduction modifies the thiophene ring or substituents.
Key Observations :
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Methyl 3-amino-5-bromothiophene-2-carboxylate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential therapeutic effects, particularly in the treatment of cancer and infectious diseases. Research indicates that this compound can inhibit cell proliferation in various cancer cell lines, demonstrating promising anticancer properties.
Anticancer Activity
Studies have reported that this compound exhibits significant anticancer activity against several human cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | <25 |
| HepG2 | <25 |
| PC-3 | 26–50 |
| HCT-116 | 51–100 |
The IC50 values indicate that the compound is particularly effective against breast and liver cancer cells, making it a candidate for further drug development aimed at these malignancies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity, particularly against Gram-positive bacteria. It has shown effective inhibition against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 62.5 μM . Its mechanism may involve disrupting bacterial cell wall synthesis.
Organic Synthesis
This compound is utilized as an intermediate in synthesizing various organic molecules. It plays a vital role in developing heterocyclic compounds, which are essential in medicinal chemistry due to their diverse biological activities. The compound's unique structure allows for specific interactions during chemical reactions, enhancing yields and product specificity.
Material Science
In material science, this compound is explored for its potential applications in organic semiconductors and conductive polymers. Its unique electronic properties make it suitable for developing advanced materials used in electronic devices such as organic light-emitting diodes (OLEDs) .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies have demonstrated the effectiveness of this compound against breast cancer cells (MCF-7). The compound was shown to induce apoptosis and inhibit cell cycle progression, leading to reduced cell viability at concentrations below 25 μM .
Case Study 2: Antimicrobial Efficacy
Research assessing the antimicrobial properties revealed that this compound significantly inhibited biofilm formation by Staphylococcus aureus. This property is crucial for treating chronic infections where biofilm formation poses a challenge .
Mechanism of Action
The mechanism of action of methyl 3-amino-5-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with molecular targets, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Key Physical Properties:
| Property | Value | Source |
|---|---|---|
| Density | 1.76 g/cm³ | |
| Boiling Point | 323.3°C (estimated) | |
| Refractive Index | 1.623 | |
| Solubility | Soluble in DMF, DMSO, ethanol |
Comparison with Similar Compounds
The structural and functional uniqueness of methyl 3-amino-5-bromothiophene-2-carboxylate is highlighted through comparisons with analogous thiophene and benzothiophene derivatives. Below is a detailed analysis:
Structural Analogues
a) Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate (CAS: 1094398-45-4)
- Molecular Formula: C₁₂H₁₀BrNO₂S
- Key Differences : The bromine atom at position 5 is replaced with a 3-bromophenyl group , increasing steric bulk and altering electronic properties.
- Applications : Used in organic synthesis for cross-coupling reactions due to the aryl bromide moiety .
- Molecular Weight : 312.19 g/mol (vs. 236.09 g/mol for the parent compound) .
b) Ethyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (CAS: 881288-21-7)
- Molecular Formula: C₁₁H₁₀BrNO₂S
- Key Differences : The thiophene ring is fused with a benzene ring (forming a benzothiophene ), enhancing aromaticity and π-conjugation.
- Applications : Explored in medicinal chemistry for its planar structure, which improves binding to hydrophobic enzyme pockets .
- Molecular Weight : 312.19 g/mol .
c) Methyl 3-amino-5-methylthiophene-2-carboxylate (CAS: 76575-71-8)
- Molecular Formula: C₇H₉NO₂S
- Key Differences : Bromine at position 5 is replaced with a methyl group , reducing electrophilicity and reactivity in substitution reactions.
- Applications: Intermediate for non-halogenated bioactive molecules .
Functional Analogues
a) Methyl 5-amino-3-(methoxymethyl)thiophene-2-carboxylate (CAS: 712262-13-0)
- Molecular Formula: C₈H₁₁NO₃S
- Key Differences : A methoxymethyl (-CH₂OCH₃) group at position 3 introduces ether functionality, enhancing solubility in polar solvents.
- Applications : Used in fluorescent sensor development due to electron-donating effects .
b) Methyl 3-amino-5-fluorobenzo[b]thiophene-2-carboxylate (CAS: 835912-83-9)
- Molecular Formula: C₁₀H₈FNO₂S
- Key Differences : Fluorine replaces bromine, reducing atomic radius and increasing electronegativity. The benzothiophene core improves stability.
- Applications : Explored in marine bioimaging sensors due to fluorophore-like properties .
Comparative Analysis Table
Biological Activity
Methyl 3-amino-5-bromothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a thiophene ring substituted with an amino group and a bromine atom at specific positions, contributing to its reactivity and biological profile. The unique positioning of these substituents allows for specific interactions with biological targets, which is crucial for its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various receptors. The presence of the amino group enhances hydrogen bonding capabilities, while the bromine atom can participate in halogen bonding, influencing the compound's binding affinity to target proteins .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been evaluated against several pathogenic bacteria and fungi, showing significant inhibition, particularly against Gram-positive bacteria. The compound's structure allows it to disrupt bacterial cell wall synthesis or function through various mechanisms .
Anticancer Properties
The compound has demonstrated promising anticancer activity in vitro. Studies involving human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) reveal that it can inhibit cell proliferation effectively. The IC50 values for these activities are reported to be below 25 μM, indicating potent activity against these cancer types .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | <25 |
| HepG2 | <25 |
| PC-3 | 26–50 |
| HCT-116 | 51–100 |
Synergistic Effects with Other Compounds
In combination studies, this compound has shown synergistic effects when used alongside established chemotherapeutics like doxorubicin. This combination enhances the overall efficacy against resistant cancer cell lines, suggesting that this compound could be a valuable addition to cancer treatment regimens .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibiotic agent .
- Anticancer Activity : In a comprehensive study involving multiple cancer cell lines, this compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways. This suggests a mechanism where the compound not only inhibits growth but also promotes programmed cell death in cancer cells .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for characterizing Methyl 3-amino-5-bromothiophene-2-carboxylate, and how are key functional groups identified?
- Methodological Answer :
- 1H and 13C NMR : The amino (-NH2) and methyl ester (-COOCH3) groups are identified via characteristic shifts. The amino proton typically appears as a broad singlet (~δ 5.5–6.5 ppm), while the methyl ester resonates as a sharp singlet (~δ 3.8–4.0 ppm). The bromo-substituted thiophene ring protons show splitting patterns dependent on neighboring substituents .
- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700–1750 cm⁻¹), N-H (amine, ~3300–3500 cm⁻¹), and C-Br (~550–650 cm⁻¹) confirm functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 236 (M⁺) and fragmentation patterns validate the molecular formula (C6H6BrNO2S) .
Q. How can researchers optimize the synthesis of this compound to maximize yield and purity?
- Methodological Answer :
- Synthetic Route : Start with bromination of 3-aminothiophene-2-carboxylate using N-bromosuccinimide (NBS) in DMF or acetic acid. Protect the amine with Boc groups to prevent side reactions during bromination .
- Reaction Conditions : Use anhydrous solvents (e.g., CH2Cl2) and inert gas (N2/Ar) to avoid hydrolysis. Reflux at 40–50°C for 12–18 hours ensures completion .
- Purification : Employ reverse-phase HPLC with a methanol-water gradient (30% → 100% methanol) to isolate the product. Typical yields range from 50–70% .
Advanced Research Questions
Q. How does the bromo substituent influence the electronic properties and reactivity of the thiophene ring in cross-coupling reactions?
- Methodological Answer :
- Electronic Effects : The bromine atom acts as an electron-withdrawing group, polarizing the thiophene ring and activating it toward nucleophilic aromatic substitution (SNAr) or palladium-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations show reduced electron density at the C5 position, favoring oxidative addition in cross-couplings .
- Reactivity Optimization : Use Pd(PPh3)4 as a catalyst with K2CO3 in THF/H2O (3:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.5 in hexane/EtOAc 3:1). Common side products (e.g., debrominated species) are minimized by controlling stoichiometry and reaction time .
Q. What strategies resolve discrepancies between computational predictions and experimental NMR data for this compound?
- Methodological Answer :
- Computational Modeling : Perform geometry optimization and NMR chemical shift calculations using Gaussian 16 (B3LYP/6-311+G(d,p)). Compare predicted vs. experimental shifts for C3 (amine) and C5 (bromo) positions .
- Data Reconciliation : If deviations exceed 0.5 ppm, check solvent effects (e.g., DMSO vs. CDCl3) and tautomeric equilibria. For example, the amine may exhibit partial planarity with the thiophene ring, altering conjugation and shift values .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
